molecular formula C15H24N2O B290956 N-(2-pyridinyl)decanamide

N-(2-pyridinyl)decanamide

Cat. No. B290956
M. Wt: 248.36 g/mol
InChI Key: LADYSPNGLJJRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-pyridinyl)decanamide (PYD) is a synthetic compound that belongs to the class of N-acylpyridinium salts. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes. PYD has been extensively studied for its potential applications in cancer therapy, neuroprotection, and inflammation.

Mechanism of Action

N-(2-pyridinyl)decanamide acts as a potent inhibitor of PARP, which is an enzyme involved in DNA repair processes. PARP inhibitors such as N-(2-pyridinyl)decanamide can selectively target cancer cells that have defects in DNA repair mechanisms, leading to their death. In addition, PARP inhibition can also lead to the accumulation of DNA damage in cancer cells, making them more sensitive to chemotherapy and radiation therapy. N-(2-pyridinyl)decanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-pyridinyl)decanamide has been shown to inhibit PARP activity in a dose-dependent manner, with an IC50 value of 0.7 μM. PARP inhibition by N-(2-pyridinyl)decanamide leads to the accumulation of DNA damage and the activation of cell death pathways in cancer cells. In addition, N-(2-pyridinyl)decanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(2-pyridinyl)decanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2-pyridinyl)decanamide has several advantages as a research tool. It is a potent and selective inhibitor of PARP, making it a valuable tool for studying the role of PARP in various biological processes. N-(2-pyridinyl)decanamide has also been extensively studied for its potential applications in cancer therapy, neuroprotection, and inflammation. However, N-(2-pyridinyl)decanamide has some limitations as a research tool. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, the synthesis of N-(2-pyridinyl)decanamide can be challenging, and the compound can be expensive to purchase.

Future Directions

There are several future directions for research on N-(2-pyridinyl)decanamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N-(2-pyridinyl)decanamide. Another area of interest is the investigation of the potential applications of N-(2-pyridinyl)decanamide in combination with other cancer therapies such as chemotherapy and radiation therapy. In addition, the potential neuroprotective effects of N-(2-pyridinyl)decanamide in human clinical trials should be further investigated. Finally, the anti-inflammatory properties of N-(2-pyridinyl)decanamide could be explored further in animal models of inflammation.

Synthesis Methods

N-(2-pyridinyl)decanamide can be synthesized by reacting 2-bromopyridine with decanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(2-pyridinyl)decanamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(2-pyridinyl)decanamide has been studied extensively for its potential applications in cancer therapy. PARP inhibitors such as N-(2-pyridinyl)decanamide can selectively target cancer cells that have defects in DNA repair mechanisms, leading to their death. N-(2-pyridinyl)decanamide has been shown to be effective against a variety of cancer types, including breast, ovarian, and prostate cancer. In addition, N-(2-pyridinyl)decanamide has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. N-(2-pyridinyl)decanamide has also been studied for its anti-inflammatory properties in various animal models of inflammation.

properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

N-pyridin-2-yldecanamide

InChI

InChI=1S/C15H24N2O/c1-2-3-4-5-6-7-8-12-15(18)17-14-11-9-10-13-16-14/h9-11,13H,2-8,12H2,1H3,(H,16,17,18)

InChI Key

LADYSPNGLJJRFE-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=CC=CC=N1

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=CC=N1

Origin of Product

United States

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